molecular formula C15H13N3O B6163303 1-(4-cyanophenyl)-3-(2-methylphenyl)urea CAS No. 906765-44-4

1-(4-cyanophenyl)-3-(2-methylphenyl)urea

Cat. No. B6163303
CAS RN: 906765-44-4
M. Wt: 251.3
InChI Key:
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Description

1-(4-cyanophenyl)-3-(2-methylphenyl)urea, or 4-CN-MP, is an organic compound composed of a cyanophenyl and a 2-methylphenyl group connected by a urea linkage. It is a white crystalline solid with a melting point of 97°C and a boiling point of 268°C. 4-CN-MP is soluble in water, alcohol, and other organic solvents. The compound is used in a variety of chemical, pharmaceutical, and biotechnological applications.

Scientific Research Applications

4-CN-MP has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. In addition, 4-CN-MP is used in the study of enzyme-substrate interactions, as well as the study of protein-protein interactions.

Mechanism of Action

4-CN-MP is an inhibitor of enzymes and receptors, and its mechanism of action is based on its ability to bind to the active site of the enzyme or receptor. The binding of 4-CN-MP to the active site of the enzyme or receptor results in the inhibition of the enzyme or receptor.
Biochemical and Physiological Effects
4-CN-MP has a variety of biochemical and physiological effects, depending on the target enzyme or receptor. In general, 4-CN-MP can inhibit the activity of enzymes and receptors, resulting in a decrease in the production of certain molecules or a decrease in the activity of certain cellular processes. For example, 4-CN-MP is known to inhibit the activity of certain enzymes involved in the production of hormones, neurotransmitters, and other molecules.

Advantages and Limitations for Lab Experiments

4-CN-MP is a useful compound for laboratory experiments due to its ability to inhibit enzymes and receptors. The compound is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, the compound is not suitable for use in clinical studies due to its potential toxicity.

Future Directions

• Further research into the mechanism of action of 4-CN-MP and its potential applications in drug design.
• Investigation of the efficacy of 4-CN-MP in the treatment of various diseases, such as cancer and neurological disorders.
• Exploration of the effects of 4-CN-MP on other enzymes and receptors.
• Development of new synthetic methods for the synthesis of 4-CN-MP.
• Investigation of the potential toxicity of 4-CN-MP.
• Exploration of the potential therapeutic applications of 4-CN-MP.
• Investigation of the effects of 4-CN-MP on the structure and function of proteins.

Synthesis Methods

4-CN-MP is synthesized by the condensation of 4-cyanophenol and 2-methylphenol in the presence of an acid catalyst. The reaction is typically carried out in aqueous media at a temperature of 80-90°C. The reaction is typically complete within 1-2 hours. The product is then isolated by crystallization or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-cyanophenyl)-3-(2-methylphenyl)urea involves the reaction of 4-cyanophenyl isocyanate with 2-methylphenylamine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "4-cyanophenyl isocyanate", "2-methylphenylamine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 4-cyanophenyl isocyanate in a suitable solvent.", "Add 2-methylphenylamine to the solution.", "Add a suitable catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] }

CAS RN

906765-44-4

Product Name

1-(4-cyanophenyl)-3-(2-methylphenyl)urea

Molecular Formula

C15H13N3O

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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